molecular formula C9H8N2O3 B11903894 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one

Cat. No.: B11903894
M. Wt: 192.17 g/mol
InChI Key: AILXJHLHVRIRAB-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system with hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methoxypyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,5-naphthyridin-2(3H)-one: Lacks the methoxy group.

    6-Methoxy-1,5-naphthyridin-2(3H)-one: Lacks the hydroxy group.

    1,5-Naphthyridin-2(3H)-one: Lacks both hydroxy and methoxy groups.

Uniqueness

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is unique due to the presence of both hydroxy and methoxy substituents, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-methoxy-1H-1,5-naphthyridine-2,4-dione

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-3H,4H2,1H3,(H,10,13)

InChI Key

AILXJHLHVRIRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CC2=O

Origin of Product

United States

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